2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Lipophilicity LogP Drug-likeness

2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2098011-05-1, MW 252.74 g/mol, C12H17ClN4) is a disubstituted octahydropyrrolo[3,4-c]pyrrole building block featuring a 6-chloro-2-methylpyrimidin-4-yl group at the 2-position and a methyl group at the 5-position. The octahydropyrrolo[3,4-c]pyrrole core has been validated as a privileged scaffold in multiple therapeutic programs, including orexin receptor antagonists , autotaxin (ATX) inhibitors , metabotropic glutamate receptor 1 (mGlu1) negative allosteric modulators , and kinase inhibitors.

Molecular Formula C12H17ClN4
Molecular Weight 252.74 g/mol
CAS No. 2098011-05-1
Cat. No. B1492173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
CAS2098011-05-1
Molecular FormulaC12H17ClN4
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)N2CC3CN(CC3C2)C
InChIInChI=1S/C12H17ClN4/c1-8-14-11(13)3-12(15-8)17-6-9-4-16(2)5-10(9)7-17/h3,9-10H,4-7H2,1-2H3
InChIKeyMMUASFCSCWRWGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS 2098011-05-1 – A Privileged Octahydropyrrolo Scaffold for Kinase and GPCR Targeting


2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2098011-05-1, MW 252.74 g/mol, C12H17ClN4) is a disubstituted octahydropyrrolo[3,4-c]pyrrole building block featuring a 6-chloro-2-methylpyrimidin-4-yl group at the 2-position and a methyl group at the 5-position. The octahydropyrrolo[3,4-c]pyrrole core has been validated as a privileged scaffold in multiple therapeutic programs, including orexin receptor antagonists [1], autotaxin (ATX) inhibitors [2], metabotropic glutamate receptor 1 (mGlu1) negative allosteric modulators [3], and kinase inhibitors [4]. This compound serves as a versatile synthetic intermediate for medicinal chemistry campaigns targeting these and related protein classes.

1
Privileged scaffold core Octahydropyrrolo[3,4-c]pyrrole validated in kinase, GPCR, and enzyme modulator programs
2
Synthetic diversification handle 6-chloro substituent enables SNAr, Suzuki, and Buchwald-Hartwig library synthesis
3
Conformational restriction Rigidified bicyclic core reported to improve potency vs flexible piperazine linkers

Why 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole Cannot Be Replaced by Generic Octahydropyrrolo Analogs


Substitution of the pyrimidine ring at the 2-position profoundly modulates both physicochemical properties and target engagement. In the octahydropyrrolo[3,4-c]pyrrole series, replacing the 6-chloro-2-methylpyrimidine with a simpler 6-chloropyrimidine (des-methyl analog, CAS 2097970-01-7) reduces lipophilicity by approximately 0.8–1.0 LogP units , altering membrane permeability and protein binding. In the orexin receptor antagonist series, the presence of the 2-methyl group on the pyrimidine is a critical determinant of OX2R potency and selectivity [1]. Similarly, in kinase inhibitor programs, the chloro substituent serves as both a critical hinge-binding motif and a synthetic handle for further derivatization [2]. These SAR sensitivities demonstrate that in-class compounds are not interchangeable, and selection of the precise substitution pattern directly impacts downstream biological outcomes.

2‑Methyl absence (des‑methyl analog)
May lower LogP by ~1 unit, altering permeability and target engagement compared to the 2‑methyl variant. Physicochemical profile may not transfer.
6‑Chloro removal (des‑chloro analog)
Loss of the chlorine eliminates the synthetic handle for late‑stage functionalization and removes a critical hinge‑binding motif in kinase programs.
Piperazine replacement
Flexible piperazine linkers lack the conformational rigidity of the octahydropyrrolo core; reported 5‑10x potency gains from rigidification may not be realized.

Quantitative Differentiation Evidence for 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2098011-05-1)


Predicted Lipophilicity Advantage of the 2-Methylpyrimidine Substituent vs. Des-Methyl Analog

The target compound incorporates a 2-methyl group on the pyrimidine ring absent in the closest commercially available analog, 2-(6-chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2097970-01-7). This additional methyl group is predicted to increase the calculated partition coefficient (XLogP) by approximately 1.0 unit, from ~1.7 for the des-methyl analog to an estimated ~2.7 for the target compound, as modeled by the XLogP3 algorithm . This increase places the compound in a more favorable lipophilicity range for CNS drug-likeness and passive membrane permeability, consistent with the physicochemical optimization strategies employed in the clinical octahydropyrrolo series [1].

Lipophilicity shift
Class-level
+1.0 LogP (predicted) vs des‑methyl analog
Supports permeability and CNS drug‑likeness review
XLogP3 estimation; experimental LogP not available
Lipophilicity LogP Drug-likeness Permeability

Predicted pKa and Ionization State Differentiation from Des-Methyl Analog

The predicted acid dissociation constant (pKa) of the pyrrolidine nitrogen in the target compound is similar to its des-methyl analog (~9.51 for CAS 2097970-01-7) , indicating that both compounds exist predominantly in the protonated, positively charged state at physiological pH (7.4). This has implications for solubility, hERG binding, and blood-brain barrier penetration. The target compound's additional 2-methyl group on the pyrimidine is electron-donating and may slightly lower the basicity of the adjacent nitrogen involved in kinase hinge-binding, potentially reducing off-target hERG activity as observed in the orexin octahydropyrrolo series [1].

Ionization state
Predicted
pKa ~9.5 (pyrrolidine N); negligible difference vs des‑methyl
Similar solubility and protonation state at physiological pH
Distinct H‑bond pattern for hinge binding retained
pKa Ionization Solubility Permeability

Conformational Rigidity Advantage of the Octahydropyrrolo[3,4-c]pyrrole Scaffold vs. Flexible Piperazine Analogs

The octahydropyrrolo[3,4-c]pyrrole core provides greater conformational rigidity compared to the piperazine ring it often replaces [1]. In the mGlu1 negative allosteric modulator program, this isosteric replacement led to a 5- to 10-fold improvement in functional potency for selected analogs due to a reduction in the entropic penalty upon binding [1]. The target compound, bearing both the rigidified bicyclic core and the 6-chloro-2-methylpyrimidine substituent, is expected to exhibit similarly enhanced binding affinity relative to piperazine-linked pyrimidine analogs [2].

Rigidification gain
Class-level
5‑10× potency improvement over piperazine in mGlu1 NAM context
Conformational restriction may enhance target engagement
Data from functional cell‑based FLIPR assay; target‑specific
Conformational restriction Rigidification Selectivity Potency

Kinase and PRMT Inhibitor Potential Consistent with Octahydropyrrolo-Containing Chemical Series

Octahydropyrrolo[3,4-c]pyrrole-containing compounds have demonstrated potent inhibition of protein arginine N-methyltransferases (PRMTs) and multiple kinases in published studies. BindingDB entries for structurally related octahydropyrrolo-pyrimidine compounds show IC50 values as low as 22–78 nM against PRMT4 (CARM1) and PRMT6 [1]. Additionally, patent literature describes disubstituted octahydropyrrolo compounds with nanomolar activity against Aurora kinases and ALK [2]. The target compound (CAS 2098011-05-1) incorporates the conserved 6-chloro-2-methylpyrimidine motif essential for hinge-region binding in kinase inhibitors, positioning it as a logical starting point for kinase or methyltransferase inhibitor discovery programs. Actual activity data for this specific compound have not been reported in primary literature at the time of this analysis.

Kinase/PRMT potential
Class-level inference
No direct IC50 reported; related octahydropyrrolo‑pyrimidines show 22–78 nM on PRMT4/6
Supports inclusion in kinase/epigenetic library design
Experimental validation required for this specific compound
Kinase inhibition PRMT Cancer Epigenetics

Synthetic Tractability: 6-Chloro Substituent as a Versatile Handle for Late-Stage Functionalization

The 6-chloro group on the pyrimidine ring serves dual purposes: it is a critical pharmacophoric element for target binding (e.g., hinge-region hydrogen bonding in kinases) and a synthetic handle for nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination [1]. This contrasts with the des-chloro analog (2-(2-methylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole), which lacks the chloro substituent and therefore cannot be further functionalized at this position without additional synthetic steps. The compound belongs to the Enamine REAL chemical space of readily synthesizable building blocks, with synthesis achievable in >85% success rate within 3–4 weeks .

Synthetic versatility
Class-level
3 distinct reaction pathways at 6‑chloro (SNAr, Suzuki, Buchwald‑Hartwig)
Enables rapid parallel SAR expansion
Des‑chloro analog lacks any reactive handle at that position
Synthetic accessibility Derivatization Parallel synthesis Library production

Optimal Application Scenarios for 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole in Drug Discovery and Chemical Biology


Kinase-Focused Fragment-Based and HTS Library Design

The 6-chloro-2-methylpyrimidine motif is a recognized type I kinase hinge binder. Incorporation of CAS 2098011-05-1 into focused kinase screening libraries provides access to the octahydropyrrolo[3,4-c]pyrrole scaffold, which offers conformational rigidity superior to flexible piperazine linkers [1]. The 6-chloro handle allows for late-stage diversification via parallel synthesis, enabling rapid exploration of kinase selectivity profiles across the kinome. Prioritize this compound for screening against tyrosine kinases (e.g., ALK, c-Met) and serine/threonine kinases (e.g., Aurora A/B, CDKs) where the chloropyrimidine motif has demonstrated nanomolar potency.

Orexin Receptor Antagonist Lead Optimization Programs

The octahydropyrrolo[3,4-c]pyrrole core has been clinically validated in orexin-2 receptor (OX2R) antagonists, most notably in the clinical candidate JNJ-42847922 (seltorexant) [2]. The target compound, bearing the 6-chloro-2-methylpyrimidine substituent, maps directly onto the SAR framework established in the Letavic and Wu series [2][3]. Its predicted LogP of ~2.7 falls within the optimal range for CNS penetration and reduced hERG liability, making it a strong candidate for iterative optimization of OX2R potency, selectivity over OX1R, and pharmacokinetic properties.

Epigenetic Probe Development Targeting PRMTs and Histone Methyltransferases

Structural analogs of CAS 2098011-05-1 have demonstrated nanomolar inhibition of PRMT4 (CARM1, IC50 = 22 nM) and PRMT6 (IC50 = 26–78 nM) in biochemical assays [4]. The conserved octahydropyrrolo-pyrimidine scaffold suggests that the target compound may similarly engage the SAM/DNA binding pocket of arginine methyltransferases. Prioritize this building block for the synthesis of PRMT-focused probe compounds, particularly for CARM1-mediated transcriptional co-activation pathways implicated in breast and prostate cancers.

Autotaxin (ATX) Inhibitor Discovery for Fibrotic and Inflammatory Diseases

Hoffmann-La Roche has disclosed multiple octahydropyrrolo[3,4-c]pyrrole-based autotaxin inhibitors in patent filings [5]. The scaffold's ability to engage the ATX catalytic site has been confirmed by co-crystal structures. CAS 2098011-05-1 provides the core scaffold with the synthetically versatile 6-chloro handle for introducing diverse amide, sulfonamide, or heterocyclic substituents known to modulate ATX potency and isoform selectivity. This compound is suitable for medicinal chemistry teams targeting fibrotic diseases (idiopathic pulmonary fibrosis, NASH), inflammatory conditions, and cancer metastasis via the ATX-LPA signaling axis.

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Conformationally restricted core with synthetic handle
Hinge‑binding validation, kinome selectivity profiling
Orexin receptor modulator studies
2‑Methylpyrimidine for receptor engagement and CNS permeability
OX2R/OX1R selectivity, brain exposure models
Epigenetic probe development (PRMT)
Structural homology to active PRMT4/6 chemotypes
Methyltransferase inhibition assays, SAM‑site engagement
Autotaxin inhibitor research
Octahydropyrrolo scaffold engagement of ATX catalytic site
LPA signaling modulation, isoform selectivity review
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